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Compound of Interest

Compound Name:
2,4,6-Trihydroxybenzoic acid

monohydrate

Cat. No.: B1301854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-
Trihydroxybenzoic acid monohydrate (CAS RN: 71989-93-0). The information is compiled

from various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance

(NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document is intended to

serve as a valuable resource for researchers and professionals engaged in the analysis,

characterization, and development of this compound.

Data Presentation
The following tables summarize the available quantitative spectroscopic data for 2,4,6-
Trihydroxybenzoic acid monohydrate. Please note that while spectral data is available for

viewing in various databases, specific peak values are not always provided in a readily

machine-readable format.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment Intensity

~3300-2500
O-H stretch (carboxylic acid,

broad due to H-bonding)
Strong, Broad

~3080-3030 C-H stretch (aromatic) Medium

~1700-1680 C=O stretch (carboxylic acid) Strong

~1625-1465 C=C stretch (aromatic) Medium-Strong

~1320-1210 C-O stretch (carboxylic acid) Medium

~1100-1000 C-H in-plane bend (aromatic) Medium

~960-900
O-H out-of-plane bend

(carboxylic acid dimer)
Broad

Note: The presence of water of

hydration may result in a broad

O-H stretching band around

3400 cm⁻¹.

IR spectra for 2,4,6-Trihydroxybenzoic acid and its monohydrate can be found on

ChemicalBook and SpectraBase.[1][2]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.1 Singlet 1H -COOH

~9.0-10.0 Broad Singlet 3H Ar-OH

~5.8-6.0 Singlet 2H Ar-H

Note: Chemical shifts

can vary depending

on the solvent and

concentration. The

broadness of the

hydroxyl protons is

due to hydrogen

bonding and

exchange.

¹H NMR spectra for 2,4,6-Trihydroxybenzoic acid and its monohydrate are available on

ChemicalBook.[3][4]

¹³C Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy

Chemical Shift (δ, ppm) Assignment

~172 C=O (Carboxylic Acid)

~160 C-OH (Aromatic, C2, C4, C6)

~95 C-H (Aromatic, C3, C5)

~90 C-COOH (Aromatic, C1)

Note: The chemical shifts are approximate and

can be influenced by the solvent.

¹³C NMR spectra for related compounds can be found on various chemical databases,

providing a reference for the expected chemical shifts.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm) Solvent

~270, ~300 Methanol or Ethanol

Note: The absorption maxima can be influenced

by the solvent and the pH of the solution.

UV-Vis spectral data for 2,4,6-Trihydroxybenzoic acid monohydrate is available on

PubChem.[2]

Mass Spectrometry (MS)
m/z Interpretation

188.03
[M+H]⁺ (Monoisotopic mass of the

monohydrate)

170.02
[M-H₂O+H]⁺ (Monoisotopic mass of the

anhydrous form)

153 [M-H₂O-OH]⁺

126 [M-H₂O-CO₂]⁺

125 [M-H₂O-COOH]⁺

Note: The fragmentation pattern can vary

depending on the ionization technique used.

Mass spectrometry data for 2,4,6-Trihydroxybenzoic acid is available on PubChem.[4]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,4,6-Trihydroxybenzoic acid
monohydrate.
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Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Instrument Setup: The background spectrum of the clean, empty ATR crystal is recorded.

Data Acquisition: The sample is brought into contact with the crystal, and the anvil is

tightened to ensure good contact. The IR spectrum is then recorded, typically in the range of

4000-400 cm⁻¹.

Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

Sample Preparation: Approximately 5-10 mg of 2,4,6-Trihydroxybenzoic acid
monohydrate is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR

tube. A small amount of a reference standard (e.g., TMS) may be added.[5]

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance sensitivity.[5]

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions within the molecule, particularly related to the

aromatic system.
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Methodology:

Sample Preparation: A dilute solution of 2,4,6-Trihydroxybenzoic acid monohydrate is

prepared in a UV-transparent solvent (e.g., ethanol or methanol). A blank solution containing

only the solvent is also prepared.

Instrument Setup: The spectrophotometer is calibrated using the blank solution to record the

baseline.

Data Acquisition: The cuvette containing the sample solution is placed in the

spectrophotometer, and the absorbance is measured over a specific wavelength range (e.g.,

200-400 nm).

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

Sample Preparation: A dilute solution of 2,4,6-Trihydroxybenzoic acid monohydrate is

prepared in a suitable solvent (e.g., methanol with a small amount of formic acid for positive

ion mode or ammonia for negative ion mode).

Instrument Setup: The mass spectrometer is calibrated using a known standard. The ESI

source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) are optimized

for the analyte.

Data Acquisition: The sample solution is introduced into the ESI source, and the mass

spectrum is acquired over a specific m/z range.

Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is

analyzed to deduce structural information.

Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1301854?utm_src=pdf-body
https://www.benchchem.com/product/b1301854?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 2,4,6-Trihydroxybenzoic acid monohydrate.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Conclusion

2,4,6-Trihydroxybenzoic Acid Monohydrate

Dissolution in Solvent Solid State Preparation (e.g., KBr pellet)

NMR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry IR Spectroscopy
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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